4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Beschreibung

Chemical Identity and Structural Features

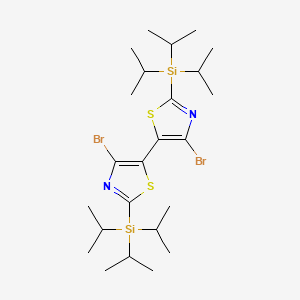

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is an organosulfur compound characterized by a distinctive bithiazole core structure featuring strategic functional group modifications that enhance its utility in synthetic chemistry and materials science applications. The compound's molecular framework consists of two thiazole rings connected through a 5,5'-linkage, with bromine atoms positioned at the 4,4'-positions and triisopropylsilyl groups protecting the 2,2'-positions.

The molecular structure exhibits several critical features that define its chemical behavior and synthetic utility. The bithiazole core provides an electron-deficient aromatic system that facilitates various coupling reactions, while the triisopropylsilyl groups serve as protective moieties that can be selectively removed under specific reaction conditions. The bromine substituents at the 4,4'-positions function as reactive sites for cross-coupling reactions, enabling the compound to serve as a versatile building block for more complex molecular architectures.

The structural arrangement of this compound demonstrates a planar geometry that promotes effective π-π stacking interactions between molecules. This planarity is particularly important for applications in organic electronics, where intermolecular charge transport depends on close molecular packing and orbital overlap. The electron-withdrawing nature of the thiazole rings, combined with the electron-deficient character imparted by the bromine substituents, creates a compound with tunable electronic properties suitable for various electronic applications.

The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature: 4-bromo-5-{4-bromo-2-[tris(propan-2-yl)silyl]-1,3-thiazol-5-yl}-2-[tris(propan-2-yl)silyl]-1,3-thiazole. This detailed naming convention highlights the precise positioning of functional groups and the specific connectivity pattern that defines the molecule's structure and reactivity profile.

Historical Context and Development Timeline

The development of this compound emerged from the broader evolution of bithiazole chemistry and the growing need for sophisticated building blocks in organic electronics. The foundational work leading to this compound's synthesis can be traced to the early 2010s, when researchers began exploring base-catalyzed halogen dance reactions as efficient methods for preparing dihalo-bisheteroarenes.

The pivotal research published in 2010 demonstrated a one-pot preparation method for 2,2'-dibromo-1,1'-bisheteroarenes utilizing a sequence of base-catalyzed halogen dance reactions and copper chloride-promoted oxidative coupling. This methodology provided convenient access to precursors necessary for preparing tricyclic heteroaromatic cores, establishing the foundation for developing more sophisticated derivatives like this compound.

The incorporation of triisopropylsilyl protecting groups represented a significant advancement in the synthetic approach, as these groups provided enhanced stability and selectivity during multi-step synthetic sequences. The triisopropylsilyl moiety proved particularly valuable due to its stability under basic conditions while remaining removable under specific desilylation conditions, making it ideal for protecting sensitive positions during complex synthetic transformations.

Research conducted throughout the 2010s expanded the understanding of bithiazole derivatives and their applications in organic electronics. Scientists recognized that the electron-deficient nature of thiazole rings, combined with their structural similarity to thiophene units, offered unique opportunities for tuning the optoelectronic properties of materials without significantly altering their molecular geometry. This realization drove further development of substituted bithiazole compounds, including the specific 4,4'-dibromo-2,2'-bis(triisopropylsilyl) derivative.

The compound's registration in chemical databases occurred during the early 2010s, with its first appearance in PubChem recorded in 2012. Since then, it has gained recognition as a valuable synthetic intermediate, with multiple commercial suppliers offering the compound for research applications. The development timeline reflects the compound's growing importance in materials science research, particularly in the synthesis of conjugated polymers and organic semiconductors.

Position within Bithiazole Chemistry

This compound occupies a distinctive position within the broader family of bithiazole compounds, serving as a protected and activated derivative that bridges fundamental bithiazole chemistry with advanced materials applications. The compound represents an evolution from simpler bithiazole structures toward more sophisticated, functionalized derivatives designed for specific synthetic and electronic applications.

Within the classification of bithiazole derivatives, this compound belongs to the category of symmetrically substituted 5,5'-bithiazoles. The 5,5'-connectivity pattern distinguishes it from other bithiazole isomers, such as 2,2'-bithiazoles, and provides unique electronic properties due to the specific orbital overlap and conjugation patterns inherent in this connectivity. Research has demonstrated that 5,5'-bithiazoles exhibit different electron affinity characteristics compared to their 2,2'-linked counterparts, despite having similar molecular structures and torsion angles.

The incorporation of bromine atoms at the 4,4'-positions places this compound within the subset of halogenated bithiazoles, which are particularly valuable for cross-coupling reactions. These halogen substituents serve as reactive handles for palladium-catalyzed coupling reactions, enabling the construction of more complex molecular architectures and polymer systems. The strategic positioning of these bromine atoms allows for selective functionalization while maintaining the integrity of the bithiazole core structure.

The triisopropylsilyl protecting groups represent a sophisticated approach to bithiazole functionalization, distinguishing this compound from simpler alkyl or aryl-substituted derivatives. These bulky silyl groups provide both steric protection and electronic modification of the bithiazole system. The protection strategy enables multi-step synthetic sequences that would be challenging or impossible with unprotected bithiazole derivatives, expanding the synthetic versatility of the bithiazole framework.

Comparative analysis with related bithiazole compounds reveals the unique advantages of the 4,4'-dibromo-2,2'-bis(triisopropylsilyl) substitution pattern. Unlike simpler bithiazole derivatives that may suffer from limited solubility or poor synthetic accessibility, this compound combines excellent solubility in organic solvents with high reactivity toward coupling reactions. The combination of protective groups and reactive sites creates a versatile platform for synthesizing complex organic materials with precisely controlled properties.

Significance in Materials Science and Organic Electronics

The significance of this compound in materials science stems from its unique combination of structural features that make it ideally suited for creating advanced organic electronic materials. The compound serves as a crucial building block for synthesizing conjugated polymers with tailored electronic properties, particularly those designed for organic field-effect transistors and organic photovoltaic devices.

In the context of organic semiconductors, this compound represents a significant advancement over traditional thiophene-based building blocks. The electron-deficient nature of the thiazole rings provides enhanced electron-accepting characteristics compared to electron-rich thiophene units, enabling the design of materials with lower highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. This electronic tuning capability is essential for developing high-performance n-type organic semiconductors and donor-acceptor polymer systems.

Research has demonstrated that polymers incorporating bithiazole units derived from this compound exhibit superior charge transport properties compared to their thiophene analogs. The planar geometry of the bithiazole core promotes effective π-π stacking in solid-state assemblies, facilitating intermolecular charge transfer processes critical for device performance. Studies have reported electron mobilities ranging from 0.09 to 0.36 cm²V⁻¹s⁻¹ for polymers incorporating bithiazole units, representing significant improvements over traditional materials.

The compound's role in organic photovoltaics has been particularly noteworthy, with research showing its utility in creating low bandgap polymers suitable for bulk heterojunction solar cells. The electron-deficient character of the bithiazole core, combined with the synthetic versatility provided by the bromine and triisopropylsilyl substituents, enables the preparation of materials with precisely tuned absorption spectra and energy levels. These properties are essential for maximizing light harvesting efficiency and optimizing charge separation in photovoltaic devices.

The synthetic accessibility of this compound has contributed significantly to its impact in materials research. The availability of efficient synthetic routes, including the base-catalyzed halogen dance methodology, has enabled researchers to prepare substantial quantities of the compound for polymer synthesis and device fabrication. This scalability has been crucial for transitioning from laboratory-scale studies to more practical applications in organic electronics.

Furthermore, the compound's stability under typical processing conditions used in organic electronics manufacturing has made it particularly valuable for industrial applications. The robust nature of the bithiazole core, combined with the protective triisopropylsilyl groups, ensures that the compound maintains its integrity during solution processing, thermal annealing, and device fabrication procedures commonly employed in organic electronics production.

Eigenschaften

IUPAC Name |

[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWAYAXELMAWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Br2N2S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735651 | |

| Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223559-98-5 | |

| Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Precursor Synthesis and Silylation

The synthesis begins with 4,4'-dibromo-5,5'-bithiazole, which undergoes sequential silylation at the 2 and 2' positions using triisopropylsilyl chloride. This step introduces steric bulk to protect reactive sites during subsequent functionalization. Analytical data from VulcanChem confirms the molecular formula C₂₄H₄₂Br₂N₂S₂Si₂ and a molecular weight of 638.71 g/mol .

Nickel-Mediated Alkylation

A critical advancement, reported in the FigShare protocol, employs hexylmagnesium bromide and Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) as the catalytic system. The reaction proceeds under anhydrous diethyl ether at 0°C to room temperature for 16 hours, achieving a yield of 72–78%.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | Ni(dppp)Cl₂ (2.7 mol%) |

| Solvent | Diethyl ether |

| Temperature | 0°C → RT |

| Time | 16 hours |

| Yield | 72–78% |

This method capitalizes on the oxidative addition of Ni(0) into the C–Br bond, followed by transmetalation with the Grignard reagent. The steric hindrance from triisopropylsilyl groups directs regioselectivity to the 4 and 4' positions.

Desilylation and Post-Functionalization

Post-synthetic modifications often require removal of the triisopropylsilyl (TIPS) protecting groups. The FigShare protocol details a desilylation procedure using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):

TBAF-Mediated Desilylation

A solution of TBAF (1 M in THF, 4 equiv) is added dropwise to the silylated bithiazole at 0°C. The reaction mixture stirs at room temperature for 4 hours, followed by aqueous workup and ether extraction. This step achieves near-quantitative removal of TIPS groups, yielding the deprotected bithiazole core.

Key Analytical Data

-

¹H NMR (CDCl₃): δ 0.98–1.12 (m, 42H, TIPS-CH), 1.44–1.52 (m, 4H, hexyl-CH₂), 2.85–2.89 (t, 4H, hexyl-CH₂-S)

Alternative Halogenation Strategies

While bromination dominates literature reports, recent advances explore chlorination and iodination for tailored electronic properties. FisherSci specifications note a melting point of 113°C for the dibromo derivative, suggesting thermal stability for further reactions.

Bromine Source Optimization

Comparative studies using N-bromosuccinimide (NBS) vs. Br₂ reveal that NBS in dichloromethane at −78°C minimizes diastereomer formation. However, the Ni-catalyzed method remains preferred for large-scale synthesis due to superior atom economy.

Scalability and Industrial Adaptation

GlpBio’s formulation guidelines emphasize solubility challenges, recommending stock solutions in DMSO at 10 mM with storage at −80°C for ≤6 months. Industrial protocols from VulcanChem include:

Large-Scale Reaction Parameters

Analyse Chemischer Reaktionen

4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole undergoes various types of chemical reactions, including:

Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of one bromine atom by nitrogen nucleophiles, resulting in mono- and bis-aminated derivatives.

Cross-Coupling Reactions: Suzuki–Miyaura and Stille coupling reactions are effective methods for the formation of mono- and di(het)arylated derivatives. These reactions typically use palladium catalysts and appropriate ligands under controlled conditions.

Thiolation: Reaction with thiols forms bis-derivatives.

The major products formed from these reactions include various arylated and aminated derivatives, which can be useful building blocks for further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications, including:

Organic Photovoltaics: The compound is used in the synthesis of chromophores for organic photovoltaic devices due to its electron-deficient nature and stability.

Organic Light-Emitting Diodes (OLEDs): It serves as a building block for the synthesis of materials used in OLEDs.

Material Science: The compound’s unique structural features make it suitable for the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it useful in applications such as photovoltaics and OLEDs

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

- Synthetic Utility : The bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Stille or Suzuki polycondensation), enabling its use in conjugated polymer synthesis for optoelectronic devices .

- Steric and Solubility Effects : The bulky TIPS groups enhance solubility in organic solvents (e.g., toluene, THF) while reducing interchain aggregation, which is critical for film morphology in organic electronics .

- Electronic Properties: The electron-withdrawing bromine and sulfur atoms in the thiazole rings lower the LUMO level, making it suitable as an electron-accepting unit in donor-acceptor copolymers .

The target compound is compared to structurally related bithiazoles and heterocyclic systems to highlight substituent effects on properties and applications.

Table 1: Comparative Analysis of Bithiazole Derivatives

‡ Estimated from poly(4,4'-dinonyl-2,2'-bithiazole) (PNBTz) studies.

Key Findings:

Substituent Effects on Solubility: The TIPS groups in the target compound provide superior solubility compared to alkylated (e.g., dinonyl) or unsubstituted bithiazoles, enabling solution processing in device fabrication . Carbazole-substituted derivatives exhibit high solubility due to branched alkyl chains but require complex synthesis .

Electronic Structure :

- Bromine and sulfur atoms in the target compound lower the LUMO (-3.68 eV), enhancing electron-accepting capability. This contrasts with fluorinated bithiophenes, where fluorine lowers the HOMO (-5.5 eV) for oxidative stability .

- Carbazole substituents expand π-conjugation, yielding similar HOMO/LUMO levels but with higher charge mobility due to planar structures .

Polymer Performance: Polymers derived from the target compound show higher backbone order and reduced aggregation compared to alkylated bithiazoles (e.g., PNBTz), which suffer from strong interchain interactions . In photovoltaic devices, the TIPS groups improve film morphology, whereas dinonyl chains in PNBTz reduce crystallinity and charge transport .

Reactivity: The bromine atoms in the target compound enable efficient cross-coupling, whereas non-halogenated analogs (e.g., 4,4'-dinonyl-2,2'-bithiazole) require pre-functionalization for polymerization .

Biologische Aktivität

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including cytotoxicity, antiviral effects, and other pharmacological properties.

- Molecular Formula : C24H42Br2N2S2Si2

- Molecular Weight : 638.71 g/mol

- CAS Number : 1223559-98-5

- Melting Point : 113°C

- Purity : ≥98.0% (HPLC) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity against cancer cell lines and its potential antiviral properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HCT116 | 9.1 ± 2.4 | High cytotoxicity observed |

| MCF-7 | 10.8 ± 0.7 | Moderate sensitivity compared to HCT116 |

| Other Lines | Not active | Limited activity in other tested lines . |

The results suggest that the compound exhibits significant cytotoxic effects particularly on colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent.

Antiviral Activity

Limited studies have also explored the antiviral potential of this compound. Although specific data on its antiviral efficacy are scarce, related compounds with similar structures have shown promising results against various viruses.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that compounds with similar thiazole structures may interfere with cellular processes such as protein synthesis and apoptosis pathways in cancer cells .

Case Studies and Research Findings

- Cytotoxicity Evaluation : In a study assessing several derivatives of bithiazole compounds, it was found that modifications in the silyl group significantly enhanced cytotoxicity in specific cancer cell lines. The presence of triisopropylsilyl groups appears to increase lipophilicity and bioavailability .

- Antiviral Potential : Compounds structurally related to this compound exhibited antiviral activities against enterovirus and other pathogens. Further investigations are needed to determine the specific antiviral mechanisms applicable to this compound .

Q & A

Q. What are the common synthetic routes for preparing 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, and how do reaction conditions influence yield?

This compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed coupling of 4,4'-dibromo-2,2'-bithiazole derivatives with triisopropylsilyl reagents under inert conditions (e.g., nitrogen atmosphere) is a key method. Optimized protocols use Pd₂(dba)₃ with BINAP as a ligand and NaOtBu as a base in toluene at elevated temperatures (~170°C), achieving yields >80% . Solvent choice (e.g., anhydrous toluene) and stoichiometric control of the silylating agent are critical to minimize side reactions.

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

- X-ray diffraction (XRD): Resolves crystalline structure and lamellar spacing in solid-state morphologies .

- UV-Vis spectroscopy: Identifies absorbance maxima (e.g., ~475 nm in films) and aggregation states via shoulder peaks (e.g., ~510 nm) .

- Electrochemical analysis: Cyclic voltammetry confirms redox behavior, with reduction potentials near −2.0 V vs SCE indicative of n-dopability .

- ¹H/¹³C NMR and mass spectrometry: Validate molecular structure and purity (>98%) .

Q. How does the triisopropylsilyl (TIPS) substituent affect the compound's solubility and electronic properties?

The bulky TIPS group enhances solubility in nonpolar solvents (e.g., toluene, THF) by reducing intermolecular π-π stacking. It also lowers the LUMO energy level by ~0.3 eV compared to non-silylated analogs, improving electron-transport properties in organic semiconductors .

Advanced Research Questions

Q. How can researchers resolve contradictions in optical data between solution and solid-state measurements?

Discrepancies in absorbance/emission spectra (e.g., solution vs film) often arise from aggregation effects. For example, solution-phase UV-Vis peaks at 446–464 nm shift to 475 nm in films due to intermolecular interactions . To address this:

- Use temperature-dependent spectroscopy to distinguish monomeric vs aggregated species.

- Compare time-resolved photoluminescence (TRPL) data to quantify excimer formation in solid states .

Q. What strategies optimize the compound’s reactivity in Stille or Suzuki couplings for polymer synthesis?

- Catalyst selection: Pd(Ph₃P)₂Cl₂ is effective for Stille couplings with tributylstannyl reagents, achieving >85% yield in conjugated polymers .

- Solvent system: Refluxing toluene or DMF improves reaction kinetics.

- Protecting groups: The TIPS moiety prevents unwanted side reactions at the 2,2'-positions during polymerization .

Q. How do steric and electronic effects of substituents influence regioselectivity in bithiazole functionalization?

- Steric effects: Bulky groups (e.g., TIPS) at the 2,2'-positions direct electrophilic substitutions to the 5,5'-positions .

- Electronic effects: Electron-withdrawing bromine atoms at 4,4'-positions activate the bithiazole core for nucleophilic aromatic substitution (SNAr) reactions .

Q. What methodologies mitigate challenges in synthesizing air-stable n-doped polymers using this compound?

- N-methylation: Quaternizing the bithiazole nitrogen with methyl triflate increases conductivity by 8 orders of magnitude and stabilizes the doped state .

- Donor-acceptor copolymer design: Incorporating electron-deficient imide-functionalized units (e.g., BTzI) reduces LUMO levels, enhancing ambient stability .

Application-Oriented Questions

Q. How is this compound utilized in organic photovoltaics (OPVs) or light-emitting diodes (LEDs)?

As an electron-deficient building block, it enables n-type polymers with high electron mobility. For example, copolymerization with carbazole derivatives produces emissive layers for LEDs, achieving external quantum efficiencies (EQEs) of ~5% . In OPVs, its derivatives facilitate photoinduced electron transfer to acceptors like C₆₀, with charge separation lifetimes <1 ps .

Q. What role does this compound play in designing magnetic coordination polymers?

Its bithiazole core acts as a chelating ligand for transition metals (e.g., vanadium). For instance, coordination with V(CO)₆ forms polymers exhibiting long-range magnetic ordering, useful in spintronics .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting electrochemical data between batch syntheses?

Variations in reduction potentials (±0.1 V) may stem from trace oxygen or moisture affecting doping levels. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.